Brivanib - 649735-46-6

Brivanib

Catalog Number: EVT-288298
CAS Number: 649735-46-6
Molecular Formula: C19H19FN4O3
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brivanib is a synthetic small-molecule tyrosine kinase inhibitor [, , ] known for its potent and selective dual inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1) [, , , , , ]. This compound plays a significant role in scientific research, particularly in preclinical and clinical studies investigating its antiangiogenic and antitumor properties [, , , , , , , , , , , , , , ].

Brivanib alaninate [(1R,2S)-2-aminopropionic acid 2-[4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy]-1-methylethyl ester] [] is the orally bioavailable prodrug of brivanib [(R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[1,2,4]triazin-6-yloxy)propan-2-ol] [], which is rapidly hydrolyzed to the active moiety brivanib in vivo [, ].

Future Directions
  • Patient Selection and Biomarkers:
    • Identifying patient populations most likely to benefit from brivanib therapy is crucial [].
    • Exploring biomarkers that can predict response to brivanib, such as FGFR pathway activation and collagen IV levels, could guide treatment decisions and improve outcomes [, , ].
  • Combination Therapies and Sequencing:
    • Investigating optimal combinations of brivanib with other anticancer agents, including chemotherapy, targeted therapies, and immunotherapies, may enhance its efficacy [, , ].
    • Determining the optimal sequence of brivanib administration with other therapies is essential to maximize its therapeutic potential [].
  • Overcoming Resistance Mechanisms:
    • Further research is needed to understand and overcome resistance mechanisms to brivanib, potentially through combination therapies or development of next-generation FGFR/VEGFR inhibitors [, ].
  • Exploring New Applications:
    • Given its antiangiogenic properties, investigating brivanib's potential in other diseases with an angiogenic component, such as age-related macular degeneration, could be a promising avenue for future research [].
Synthesis Analysis

The synthesis of brivanib involves multiple steps, focusing on minimizing impurities while maximizing yield. The process typically begins with the formation of key intermediates through reactions that include nucleophilic substitutions and cyclizations. A notable method involves the use of palladium-catalyzed hydrogen transfer reactions to deprotect certain functional groups, allowing for the final assembly of the brivanib structure .

The synthetic pathway can be summarized as follows:

  1. Formation of Pyrrolotriazine Core: The initial step involves creating a pyrrolotriazine framework, which is essential for the biological activity of brivanib.
  2. Introduction of Fluoroindole Moiety: This step incorporates a fluoroindole group, enhancing the compound's interaction with target receptors.
  3. Final Assembly: The last phase includes deprotection and purification processes to yield the final product with high purity levels.

Technical details indicate that careful control of reaction conditions is critical to avoid side reactions and ensure high yields .

Molecular Structure Analysis

Brivanib possesses a complex molecular structure characterized by its asymmetric center derived from a secondary alcohol. Its chemical formula is C19H21F2N6O3C_{19}H_{21}F_{2}N_{6}O_{3}, and it has a molecular weight of approximately 396.41 g/mol. The structural representation can be depicted as follows:

Brivanib  R 1 4 4 fluoro 2 methyl 1H indol 5 yloxy 5 methylpyrrolo 1 2 4 triazin 6 yloxy propan 2 ol\text{Brivanib }\text{ R 1 4 4 fluoro 2 methyl 1H indol 5 yloxy 5 methylpyrrolo 1 2 4 triazin 6 yloxy propan 2 ol}

The presence of multiple functional groups facilitates its interaction with various biological targets, contributing to its pharmacological effects .

Chemical Reactions Analysis

Brivanib undergoes several chemical reactions during its metabolic processing. Key reactions include:

  • Oxidative Metabolism: Brivanib is subjected to oxidation, leading to the formation of a ketone metabolite.
  • Sulfate Conjugation: This reaction involves the addition of sulfate groups, which can affect the compound's solubility and excretion.
  • Chiral Inversion: Brivanib exhibits chiral properties; studies have shown that it can undergo inversion to form an enantiomeric metabolite under certain conditions .

These reactions are critical for understanding both the pharmacokinetics and pharmacodynamics of brivanib, influencing its therapeutic efficacy and safety profile.

Mechanism of Action

The mechanism of action of brivanib primarily revolves around its ability to inhibit key signaling pathways involved in tumor angiogenesis and proliferation. By targeting both vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinases, brivanib effectively disrupts the signaling cascades that promote tumor vascularization and growth.

The inhibition process can be summarized as follows:

  1. Receptor Binding: Brivanib binds to the active sites of vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1.
  2. Signal Disruption: This binding prevents downstream signaling events that would normally lead to cell proliferation and survival.
  3. Tumor Growth Inhibition: As a result, tumor cells experience reduced growth rates and increased apoptosis due to lack of necessary growth signals .
Physical and Chemical Properties Analysis

Brivanib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited water solubility.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data is often not disclosed in standard references but is crucial for formulation development.

Analytical techniques such as high-performance liquid chromatography are typically employed to assess these properties during quality control processes .

Applications

Brivanib's primary application lies in oncology, where it is being evaluated for its effectiveness against various cancers, particularly hepatocellular carcinoma and colorectal cancer. Clinical trials have demonstrated promising results regarding its ability to reduce tumor size and improve patient outcomes when used in combination with other therapies.

Additionally, ongoing research explores brivanib's potential in treating other fibrotic diseases due to its effects on fibroblast activation pathways . Its dual inhibition mechanism positions it as a valuable candidate in targeted cancer therapy strategies.

Molecular Mechanisms of Action

Dual Inhibition of VEGF and FGF Receptor Tyrosine Kinases

Brivanib concurrently inhibits VEGF/VEGFR-2 and FGF/FGFR-1/2 signaling axes, addressing the redundancy in tumor angiogenic pathways. Unlike monoclonal antibodies (e.g., bevacizumab), brivanib’s small-molecule design enables intracellular kinase domain blockade:

  • VEGFR-2 Inhibition: Suppresses endothelial proliferation and vascular permeability (IC₅₀ = 25 nM) [2]
  • FGFR-1 Inhibition: Counters FGF-mediated revascularization (IC₅₀ = 148 nM) [1]
  • Selectivity Profile: >240-fold specificity against PDGFRβ and minimal activity against EGFR, LCK, PKCα, or JAK-3 [2]

This dual targeting overcomes adaptive resistance observed with single-pathway inhibitors. Tumors evade VEGF blockade by upregulating FGF ligands, bFGF, MMP-9, and SDF-1α [1]. Preclinical models demonstrate that brivanib restores anti-angiogenic efficacy in bevacizumab-resistant tumors by suppressing FGF-driven revascularization [4].

Table 1: Brivanib's Kinase Inhibition Profile

Target ReceptorIC₅₀ (nM)Biological ConsequenceResistance Mechanism Addressed
VEGFR-225Blocks endothelial migration/proliferationVEGF redundancy
FGFR-1148Suppresses FGF-driven revascularizationbFGF upregulation
FGFR-2125Inhibits FGF-dependent tumor growthHypoxia-induced FGF overexpression
VEGFR-1380Moderate inhibition of monocyte recruitmentSecondary angiogenic signaling
PDGFRβ>6000Negligible activityNon-target effect avoidance

Structural Basis of ATP-Competitive Binding to VEGFR-2 and FGFR-1

Brivanib alaninate acts as a prodrug rapidly hydrolyzed to the active metabolite BMS-540215. Its binding mode exploits conserved features in kinase ATP-binding pockets:

VEGFR-2 Interaction

  • Domain Engagement: Binds the tyrosine kinase domain (TKD; residues 834–1162), competing with ATP at the hydrophobic pocket (GXGXXG motif, aa 841–846) [8]

  • Activation Loop Control: Stabilizes the DFG-out conformation in the activation loop (A-loop, aa 1045–1075), preventing tyrosine autophosphorylation [8]

  • Glycosylation Dependence: N-linked glycosylation at Asn247/Asr322 stabilizes the extracellular domain, optimizing ligand binding [8]

FGFR-1 Interaction

  • Hinge Region Binding: Forms hydrogen bonds with Ala564 in the hinge region [1]
  • Selectivity Determinant: Differential affinity versus FGFR-3/4 attributed to hydrophobic pocket depth and gatekeeper residue variations [1]

Structural analyses confirm brivanib’s biaryl amine core inserts into the hydrophobic cleft, while the sulfonamide group coordinates with catalytic lysine residues, enhancing binding specificity [6].

Downstream Signal Transduction Pathway Modulation

Brivanib disrupts critical oncogenic cascades through RTK inhibition:

Primary Signaling Disruption

  • MAPK/ERK Pathway: Suppresses FGF-triggered phosphorylation of MEK/ERK, inhibiting endothelial proliferation (IC₅₀ = 40 nM in VEGF-stimulated HUVECs) [2] [4]
  • PI3K/AKT Pathway: Blocks AKT Ser473 phosphorylation, reducing endothelial survival and metabolic adaptation [1]
  • PLCγ/PKC Axis: Inhibits VEGF-induced PLCγ activation, impairing calcium mobilization and PKC-driven vascular permeability [8]

Transcriptional Reprogramming

  • Hypoxia-Inducible Factor-1α (HIF-1α): Downregulates HIF-1α accumulation under hypoxia, diminishing VEGF/FGF expression in tumors [1]
  • Matrix Metalloproteinases (MMPs): Reduces MMP-9 secretion, limiting extracellular matrix degradation and endothelial invasion [1]

In RIP1-Tag2 mouse pancreatic neuroendocrine tumors (PNETs), brivanib treatment decreased phospho-VEGFR-2 and phospho-FGFR levels by >70% within 6 days, correlating with vessel pruning and tumor stasis [4].

Impact on Angiogenesis and Tumor Microenvironment Remodeling

Brivanib induces vascular normalization and disrupts pro-tumorigenic niches through:

Anti-Angiogenic Effects

  • Vessel Pruning: Reduces endothelial cell density by 40–60% in xenografts, confirmed by Meca32 immunohistochemistry [4]
  • Pericyte Dysfunction: Attenuates PDGF-BB signaling, impairing pericyte coverage and vessel stability [3] [7]
  • Blood Flow Restoration: Normalizes chaotic tumor vasculature, improving chemotherapeutic delivery in combinatorial regimens [7]

Tumor Microenvironment (TME) Modulation

  • Hypoxia Amplification: Increases intratumoral hypoxia, triggering cancer cell apoptosis but potentially selecting for invasive clones [4]

  • Immune Contexture Shifts: Reduces VEGF-mediated immunosuppression (e.g., Treg recruitment), potentially synergizing with checkpoint inhibitors [7]

  • Alternative Angiogenesis Blockade: Suppresses vessel co-option and vasculogenic mimicry by downregulating β-catenin and EphA2 pathways [3] [9]

Table 2: Brivanib's Multimodal Impact on Tumor Vasculature

TME ComponentBrivanib-Induced ChangeFunctional ConsequenceExperimental Evidence
Endothelial cellsDensity ↓ 40-60%Reduced perfusion & nutrient deliveryMeca32+ staining reduction [4]
PericytesCoverage ↓ 30%Vessel destabilizationPDGFRβ signaling inhibition [3][7]
HypoxiapO₂ ↓ >50%Tumor apoptosis/selection for invasivenessHIF-1α upregulation then downregulation [1][4]
Myeloid cellsTAM/MDSC infiltration ↓Reduced pro-angiogenic paracrine signalingFGF/VEGF-dependent chemokine suppression [7]
ECM remodelingMMP-9 ↓, collagen IV ↑Impaired endothelial migrationDecreased matrix degradation [1]

Properties

CAS Number

649735-46-6

Product Name

Brivanib

IUPAC Name

(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-ol

Molecular Formula

C19H19FN4O3

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C19H19FN4O3/c1-10-6-13-14(23-10)4-5-15(17(13)20)27-19-18-12(3)16(26-8-11(2)25)7-24(18)22-9-21-19/h4-7,9,11,23,25H,8H2,1-3H3/t11-/m1/s1

InChI Key

WCWUXEGQKLTGDX-LLVKDONJSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C

Solubility

Soluble in DMSO, not in water

Synonyms

BMS 540215
BMS 582664
BMS-540215
BMS-582664
BMS540215
BMS582664
brivanib
brivanib alaninate

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)O)C

Isomeric SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.